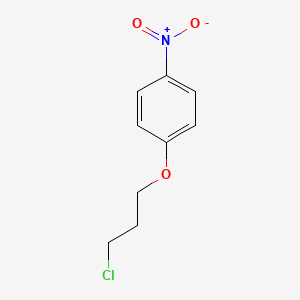
1-(3-クロロプロポキシ)-4-ニトロベンゼン
概要
説明
1-(3-Chloropropoxy)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the para position and a 3-chloropropoxy group at the meta position
科学的研究の応用
1-(3-Chloropropoxy)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.
作用機序
Target of Action
Similar compounds have been reported to interact with various targets such as estrogen receptors and odorant binding proteins . The role of these targets is crucial in cellular signaling and physiological processes.
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that the compound may interact with its targets, leading to changes in cellular processes . For instance, some compounds are known to exhibit antiestrogenic activity by binding to estrogen receptors, thereby inhibiting the transcription of estrogenic information to the cell nucleus .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in cellular signaling and metabolism .
Result of Action
Similar compounds have been reported to cause significant changes in cellular processes, such as increased lipid peroxidation and decreased levels of reduced glutathione .
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropoxy)-4-nitrobenzene can be synthesized through a multi-step process:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.
Halogenation: Nitrobenzene is then subjected to halogenation to introduce a chlorine atom at the desired position.
Etherification: The final step involves the reaction of the halogenated nitrobenzene with 3-chloropropanol in the presence of a base such as potassium carbonate to form 1-(3-Chloropropoxy)-4-nitrobenzene.
Industrial Production Methods: Industrial production of 1-(3-Chloropropoxy)-4-nitrobenzene typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(3-Chloropropoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Ethers: From nucleophilic substitution reactions.
Carboxylic Acids or Aldehydes: From oxidation reactions.
類似化合物との比較
1-(3-Chloropropoxy)-2-nitrobenzene: Similar structure but with the nitro group at the ortho position.
1-(3-Chloropropoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
1-(3-Chloropropoxy)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-(3-Chloropropoxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a 3-chloropropoxy group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
IUPAC Name |
1-(3-chloropropoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKNDFJBFPOWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474309 | |
| Record name | 1-(3-Chloro-propoxy)-4-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79096-54-1 | |
| Record name | 1-(3-Chloro-propoxy)-4-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
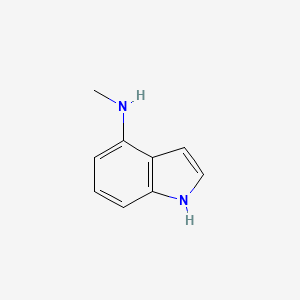
![6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B1624307.png)
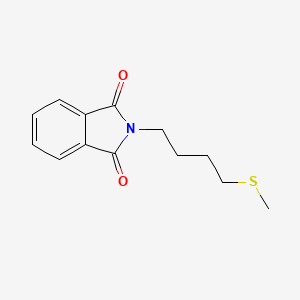
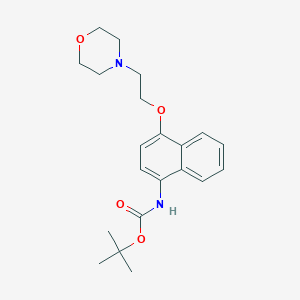
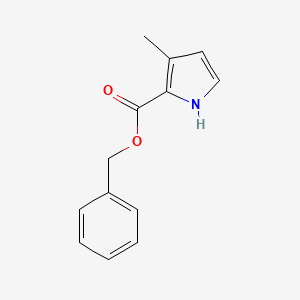
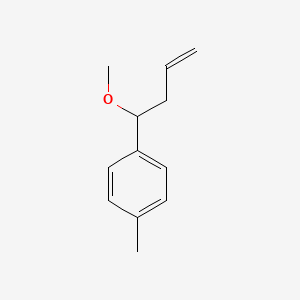

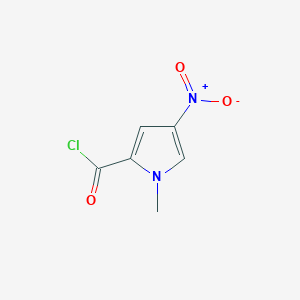

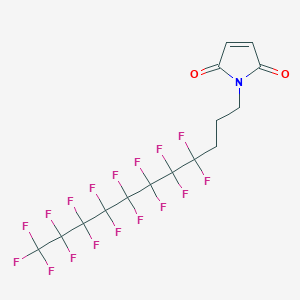
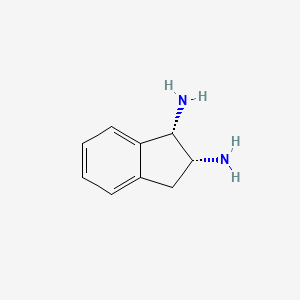

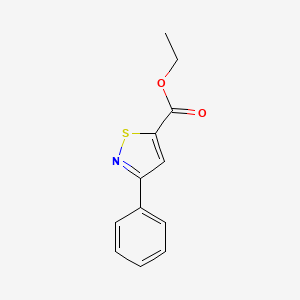
![{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid](/img/structure/B1624328.png)
